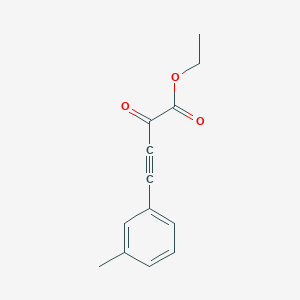

Ethyl 2-oxo-4-(m-tolyl)but-3-ynoate

Description

Properties

Molecular Formula |

C13H12O3 |

|---|---|

Molecular Weight |

216.23 g/mol |

IUPAC Name |

ethyl 4-(3-methylphenyl)-2-oxobut-3-ynoate |

InChI |

InChI=1S/C13H12O3/c1-3-16-13(15)12(14)8-7-11-6-4-5-10(2)9-11/h4-6,9H,3H2,1-2H3 |

InChI Key |

VXWQSQPWBJHJLE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=O)C#CC1=CC=CC(=C1)C |

Origin of Product |

United States |

Preparation Methods

Grignard Reaction Approach

This method is adapted from a patent describing the preparation of 2-oxo-4-phenylbutyrate, which can be modified for the m-tolyl derivative by using beta-bromo-m-tolyl ethane as the starting material.

-

- React beta-bromo-m-tolyl ethane with magnesium in a solvent mixture of methyl tertiary butyl ether (MTBE) and a thinner (volume ratio thinner:MTBE = 0 to 0.25:1).

- The molar ratio of MTBE to beta-bromo-m-tolyl ethane is maintained between 1:1 and 5:1.

- Reaction temperature is controlled between 30°C and 60°C.

- Reaction time ranges from 1 to 12 hours.

- Initiation can be facilitated by adding iodine and tetrahydrofuran (THF).

-

- The resulting Grignard solution is added dropwise to diethyl oxalate (oxalic acid diethyl ester) cooled to between -30°C and 50°C.

- The addition reaction proceeds for 1 to 15 hours under nitrogen atmosphere.

- The product, ethyl 2-oxo-4-(m-tolyl)but-3-ynoate, is isolated after workup.

- Short synthesis cycle.

- High yield.

- Low production cost.

Representative Data from Patent Adaptation:

| Step | Conditions | Notes |

|---|---|---|

| Grignard formation | 30–60°C, 1–12 h, MTBE + thinner | Mg, iodine initiation, N2 atmosphere |

| Addition to oxalate | -30 to 50°C, 1–15 h | Diethyl oxalate as electrophile |

This method is scalable and suitable for industrial applications due to its efficiency and cost-effectiveness.

Copper-Catalyzed Alkynylation with Oxalyl Chloride

A more recent and versatile method involves the copper-catalyzed reaction of terminal alkynes with oxalyl chloride to form 2-oxo-3-butynoates, including the m-tolyl derivative.

- In a nitrogen-purged Schlenk tube, copper(I) iodide (5 mol%) and triethylamine (2 equivalents) are dissolved in tetrahydrofuran (THF).

- The alkyne substrate (e.g., m-tolylacetylene) is added along with oxalyl chloride (2 equivalents).

- The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC).

- Upon completion, the reaction is quenched with saturated sodium bicarbonate solution.

- The organic layer is extracted with ethyl acetate, washed, dried, and concentrated.

- The crude product is purified by flash chromatography using ethyl acetate and hexanes.

Example Yield and Characterization:

| Compound | Yield (%) | Physical State | Melting Point (°C) | Key NMR Signals (1H, CDCl3) |

|---|---|---|---|---|

| Mthis compound | 64 | Yellow solid | Not specified | δ 7.48–7.44 (m, 2H), 7.33–7.26 (m, 2H), 3.94 (s, 3H), 2.35 (s, 3H) |

This method offers a straightforward and mild route to the target compound with good yields and purity.

Additional Notes on Purification and Characterization

- Purification is typically achieved by flash chromatography using petroleum ether/ethyl acetate mixtures.

- The product is often isolated as a yellow solid.

- Characterization includes ^1H NMR, ^13C NMR, melting point determination, and sometimes IR spectroscopy.

- The presence of the alkyne is confirmed by characteristic IR absorption near 2220 cm^-1.

Comparative Summary of Preparation Methods

| Feature | Grignard Reaction Method | Copper-Catalyzed Alkynylation Method |

|---|---|---|

| Starting Materials | Beta-bromo-m-tolyl ethane, Mg, diethyl oxalate | Terminal alkyne (m-tolylacetylene), oxalyl chloride |

| Catalyst/Promoter | Magnesium, iodine (initiation) | CuI, triethylamine |

| Solvent | MTBE + thinner, THF | THF |

| Temperature Range | 30–60°C (Grignard), -30 to 50°C (addition) | Room temperature |

| Reaction Time | 1–12 h (Grignard), 1–15 h (addition) | Several hours (monitored by TLC) |

| Yield | High (not specified for m-tolyl derivative) | ~64% for methyl ester derivative |

| Purification | Standard workup and chromatography | Flash chromatography |

| Scalability | Industrially viable | Suitable for laboratory scale |

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-4-(m-tolyl)but-3-ynoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemical Properties and Structure

Ethyl 2-oxo-4-(m-tolyl)but-3-ynoate is characterized by a unique structure that includes an ethyl ester group, a ketone, and an alkyne moiety. Its molecular formula is , and it possesses properties that facilitate interactions with biological targets.

Medicinal Chemistry Applications

The compound has been explored for its potential as a pharmaceutical intermediate. Specifically, it serves as a precursor in the synthesis of various bioactive molecules.

Synthesis of Angiotensin-Converting Enzyme Inhibitors

This compound is utilized in the synthesis of angiotensin-converting enzyme inhibitors (ACEIs), which are crucial in treating hypertension and heart failure. The synthesis involves multiple steps, including aldol condensation and subsequent transformations to yield ACEI derivatives with enhanced therapeutic efficacy .

Anti-Diabetic Potential

Recent studies have indicated that derivatives of this compound may exhibit anti-diabetic properties. In vitro assays demonstrated that these compounds can influence lipid metabolism and insulin sensitivity, suggesting their potential for managing diabetes .

Organic Synthesis Applications

This compound plays a vital role in organic synthesis, particularly in the formation of complex molecules through various reactions.

Diels-Alder Reactions

The compound can participate in Diels-Alder reactions to form cyclic structures, which are valuable in synthesizing natural products and pharmaceuticals. This reaction leverages the compound's reactivity due to its alkyne functionality .

Michael Addition Reactions

This compound is also involved in Michael addition reactions, where it acts as an electrophile. This application is significant in constructing carbon-carbon bonds essential for building complex organic frameworks .

Material Science Applications

In material science, this compound has been investigated for its potential use in developing polymers and coatings.

Polymerization Studies

The compound's alkyne functionality allows it to undergo polymerization processes, leading to the creation of new polymeric materials with desirable mechanical properties. These materials can be tailored for specific applications such as coatings or adhesives .

Case Studies and Research Findings

Several case studies highlight the applications of this compound:

Mechanism of Action

The mechanism of action of Ethyl 2-oxo-4-(m-tolyl)but-3-ynoate involves its interaction with various molecular targets. The compound can act as an electrophile in chemical reactions, facilitating the formation of new bonds with nucleophiles. This reactivity is due to the presence of the carbonyl and alkyne functional groups, which are highly reactive towards nucleophiles .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares Ethyl 2-oxo-4-(m-tolyl)but-3-ynoate with structurally related compounds from the evidence and literature:

Key Differences and Implications

Alkyne vs. Single-Bonded Chains: The alkyne in this compound enables unique reactivity, such as Huisgen cycloadditions, absent in ETHYL 2-(3-BROMO-5-NITROPYRIDIN-4-YL)-4-METHOXY-3-OXOBUTANOATE , which features a saturated chain.

In contrast, the bromo-nitro-pyridine moiety in introduces strong electron-withdrawing effects, favoring electrophilic substitution reactions.

Functional Group Diversity: Fenamiphos is an organophosphate ester with acute neurotoxic effects, diverging entirely from the α-keto ester focus of the target compound. This highlights how minor structural changes (e.g., replacing phosphate with a keto group) drastically alter biological activity.

Physicochemical Properties (Hypothetical Analysis)

- Solubility: The m-tolyl group in this compound likely reduces water solubility compared to the pyridine derivative in , which may benefit from polar nitro and bromo groups.

- Stability: The α-keto group in both compounds could promote keto-enol tautomerism, but the alkyne in the target compound may increase susceptibility to oxidation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.